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Executive Summary
680SiR (also referred to as SiR680) represents a significant leap in the engineering of silicon-

rhodamine (SiR) fluorophores. Developed to overcome the quantum yield limitations inherent in

red-shifted dyes, 680SiR integrates a conformationally rigid bis-julolidine core into the silicon-

rhodamine scaffold.[1] This structural modification suppresses Twisted Internal Charge Transfer

(TICT), a non-radiative decay pathway that typically quenches fluorescence in the near-infrared

(NIR) window.

The result is a highly bright, photostable, and cell-permeable fluorophore with

excitation/emission maxima at 679 nm / 697 nm.[1] Its fluorogenic nature—mediated by a

dynamic spirolactone-zwitterion equilibrium—makes it an ideal candidate for wash-free live-cell

imaging and Stimulated Emission Depletion (STED) nanoscopy using 775 nm depletion lines.

Chemical Architecture & Mechanism of Action
The Silicon-Rhodamine Scaffold
Standard rhodamine dyes utilize an oxygen atom at the 10-position of the xanthene core.[2] In

680SiR, this oxygen is replaced by a dimethylsilyl group (

). This substitution lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO),
resulting in a bathochromic (red) shift of approximately 90–100 nm compared to the oxygen-
containing analog, moving emission into the deep red/NIR window.
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TICT Suppression via Julolidine Fusion
A critical challenge in NIR rhodamine design is the tendency of the excited fluorophore to

undergo TICT.[1] In standard dyes, the rotation of the dialkylamino groups relative to the

xanthene plane leads to a twisted state that decays non-radiatively, reducing quantum yield.

680SiR Solution: The amino groups are incorporated into rigid julolidine rings fused to the

xanthene core.[2][3][4] This structural locking prevents the rotation required for TICT, forcing

the excited state to decay radiatively (fluorescence).

Result: A quantum yield (

) of ~0.42 in PBS, significantly higher than many other NIR derivatives.

Fluorogenicity: The Spirolactone Switch
680SiR exists in a dynamic equilibrium between two forms:

Spirolactone (Closed): Non-fluorescent, uncharged, and highly cell-permeable.

Zwitterion (Open): Highly fluorescent, charged, and binds to targets (e.g., via SNAP/Halo

tags).

In aqueous solution, the equilibrium favors the closed lactone form, minimizing background

signal. Upon binding to a polar protein surface (e.g., SNAP-tag), the local environment shifts

the equilibrium toward the open, fluorescent zwitterion.

680SiR Design Advantage
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Figure 1: The fluorogenic mechanism of 680SiR. The julolidine modification (green box context)

actively suppresses the transition to the TICT state, maximizing photon output.
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Photophysical Properties[2][3][5][6][7][8][9][10][11]
[12]
The following table contrasts 680SiR with the standard SiR (often called SiR650) and a

common far-red dye.

Property
680SiR (Julolidine-
SiR)

SiR (Standard/650) Alexa Fluor 647

Excitation Max (

)
679 nm 652 nm 650 nm

Emission Max (

)
697 nm 674 nm 665 nm

Extinction Coeff. (

)

~86,000 M

cm

~100,000 M

cm

270,000 M

cm

Quantum Yield (

)
0.42 (PBS) 0.39 (PBS) 0.33

Cell Permeability Excellent Excellent
Poor (requires

electroporation)

STED Depletion 775 nm 775 nm 775 nm

Primary Advantage
Red-shifted, high

brightness
Standard far-red

Brightness (Fixed

cells only)

Key Insight: While Alexa Fluor 647 is brighter, it is not cell-permeable. 680SiR offers the best

balance of permeability, red-shifted emission (avoiding autofluorescence), and brightness for

live-cell applications.

Experimental Protocols
Live-Cell Labeling with SNAP-tag/HaloTag
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This protocol assumes the use of 680SiR-SNAP or 680SiR-Halo ligands.

Reagents:

Target cells expressing SNAP-tag or HaloTag fusion protein.[5][6]

680SiR-Ligand stock solution (1 mM in DMSO).

Live Cell Imaging Solution (LCIS) or phenol-red-free media.

Workflow:

Preparation: Dilute the 680SiR stock to a final concentration of 0.5 – 1.0 µM in warm culture

media.

Note: For high-density targets (e.g., tubulin, histone), use lower concentrations (0.5 µM) to

prevent non-specific background.

Incubation: Replace cell culture media with the staining solution. Incubate for 30–60 minutes

at 37°C / 5% CO

.

Wash (Optional but Recommended): While 680SiR is fluorogenic, a brief wash (2x with

LCIS) improves the Signal-to-Noise Ratio (SNR) for demanding STED applications.

Wash-free: For confocal microscopy, imaging can often proceed without washing due to

the low fluorescence of the unbound spirolactone form.

Imaging: Transfer to the microscope stage in a humidified chamber.

Two-Color Live-Cell STED Nanoscopy
680SiR is spectrally distinct enough from orange/red dyes to allow dual-color STED using a

single depletion laser line (775 nm).

Recommended Pair:

Channel 1: 610CP (Carbopyronine) or 580CP.
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Channel 2: 680SiR.[2][3][4][7][8][6][9][10]

Imaging Parameters:

Excitation:

610CP: 590 nm or 610 nm laser.

680SiR: 670 nm or 680 nm laser.

Depletion: 775 nm pulsed laser (common on Leica and Abberior systems).

Gating: Apply time-gating (0.5 – 1.0 ns) to remove early photons and improve resolution, as

SiR dyes have relatively long fluorescence lifetimes (~3 ns).

1. Transfection/Editing
Express SNAP-Target A
Express Halo-Target B

2. Dual Labeling
Add 680SiR-SNAP (1µM)
Add 610CP-Halo (1µM)

3. Incubation
1 Hour @ 37°C

4. STED Imaging Setup
Depletion Laser: 775 nm

Dual-Color Super-Resolution Image
< 50nm Resolution

 Sequential Line Scanning 

Click to download full resolution via product page
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Figure 2: Workflow for dual-color live-cell STED nanoscopy using 680SiR and an orthogonal

partner.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

High Background Dye aggregation or overload.

Reduce concentration to 100–

500 nM. Add 0.1% BSA to the

staining buffer to scavenge

aggregates.

Low Signal
Incomplete labeling or acidic

pH.

Ensure pH is 7.4. Acidic

environments favor the non-

fluorescent lactone form.

Extend incubation to 2 hours.

Photobleaching Excessive excitation power.

680SiR is stable, but STED

depletion intensities are

extreme. Use "Smart STED"

(pixel-dwell modulation) or

increase time-gating to reduce

required depletion power.

Nuclear Punctae Lysosomal trapping.

Common with SiR dyes.[1][2]

[3][7][11][9] Use verapamil (10

µM) during staining to inhibit

efflux pumps that accumulate

dye in lysosomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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